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Executive Summary
Cadherin-11 (CDH11), a type II classical cadherin, is emerging as a pivotal player in oncology.

Primarily expressed in mesenchymal cells, its aberrant expression in cancer cells is strongly

associated with the progression of numerous malignancies, including breast, prostate, and

pancreatic cancers, as well as glioblastoma and sarcoma. CDH11 facilitates key steps in tumor

progression such as the epithelial-to-mesenchymal transition (EMT), invasion, metastasis, and

interaction with the tumor microenvironment. Its role in mediating homophilic adhesion between

cancer cells and stromal cells, particularly in the bone microenvironment, makes it a critical

factor in bone metastasis. Furthermore, CDH11-mediated signaling through pathways like Wnt/

β-catenin and Rho/Rac promotes cancer cell proliferation, survival, and motility. This guide

provides an in-depth overview of CDH11 biology, its role in cancer, preclinical and clinical

evidence supporting it as a therapeutic target, and detailed experimental protocols for its study.

Introduction to Cadherin-11
Cadherin-11, also known as Osteoblast-cadherin (OB-cadherin), is a calcium-dependent cell-

cell adhesion molecule encoded by the CDH11 gene on chromosome 16q22.1.[1][2] Unlike

type I cadherins (e.g., E-cadherin), which are crucial for maintaining epithelial integrity, CDH11

is predominantly expressed in mesenchymal tissues such as osteoblasts and fibroblasts.[1][2]

In the context of cancer, a "cadherin switch," where cancer cells downregulate E-cadherin and

upregulate a mesenchymal cadherin like CDH11, is a hallmark of EMT.[3][4] This switch
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endows cancer cells with increased motility and invasiveness. High CDH11 expression has

been correlated with poor prognosis and metastatic disease in a variety of cancers, making it

an attractive target for therapeutic intervention.[3][5][6]

Core Signaling Pathways Involving Cadherin-11
CDH11 is not merely an adhesion molecule; it actively transduces intracellular signals that

drive oncogenic processes. Its cytoplasmic tail interacts with catenins (such as β-catenin and

p120ctn) to modulate downstream signaling cascades.

Wnt/β-catenin Pathway
CDH11 plays a crucial role in activating the canonical Wnt/β-catenin signaling pathway. The

intracellular domain of CDH11 binds to and stabilizes β-catenin, preventing its degradation.[3]

[4] This complex can translocate to the nucleus, where β-catenin acts as a transcriptional co-

activator for genes involved in proliferation, migration, and stemness, such as c-Myc and

MMP7.[3] In some cancers, carboxy-terminal fragments (CTFs) of cleaved CDH11 remain

bound to β-catenin, facilitating its nuclear translocation and preserving its activity.[3][4]
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Caption: CDH11-mediated activation of the Wnt/β-catenin signaling pathway.

Rho GTPase Signaling
CDH11 influences the actin cytoskeleton and cell motility by modulating the activity of small

GTPases like RhoA and Rac. The HOXC8-CDH11-Trio signaling axis has been identified in

breast cancer, where CDH11 promotes the membrane localization of the guanine nucleotide

exchange factor Trio, leading to Rac activation and enhanced cell migration and invasion.[1][2]
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Caption: The HOXC8-CDH11-Trio-Rac signaling axis promoting cancer cell motility.

Role of CDH11 in Malignancy and Prognosis
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High expression of CDH11 is consistently linked to poor clinical outcomes across various

cancers. The following table summarizes quantitative data on the prognostic significance of

CDH11 expression.
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Cancer
Type

Patient
Cohort Size

Method Key Finding

Prognostic
Significanc
e (Hazard
Ratio / p-
value)

Reference(s
)

Glioblastoma

(GBM)
52 IHC

High CDH11

intensity

correlates

with shorter

survival.

OS:

HR=2.474,

p=0.005PFS:

HR=7.933,

p<0.001

[1][5]

Triple-

Negative

Breast

Cancer

(TNBC)

TCGA Cohort RNA-seq

High CDH11

expression

correlates

with worse

survival.

OS: p=0.045 [3]

Basal-Like

Breast

Cancer

TCGA Cohort RNA-seq

High CDH11

expression

correlates

with worse

survival.

OS: p=0.0049 [3]

ER-Negative

Breast

Cancer

68 Microarray

High CDH11

expression

correlates

with poor

survival.

DMFS:

p=0.035
[4]

Prostate

Cancer (Bone

Metastases)

18 IHC

CDH11

expression is

frequent in

bone

metastases.

50% (9/18) of

bone

metastases

were CDH11-

positive.

[7]

Prostate

Cancer

(Lymph Node

Metastases)

19 IHC CDH11

expression

increases

26% (5/19) of

lymph node

metastases

[7]
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with

metastasis.

were CDH11-

positive.

Pancreatic

Cancer
79 IHC

High CDH11

expression

correlates

with worse

survival.

OS: p=0.015 [8][9]

Ovarian

Cancer

Kaplan-Meier

Plotter
RNA-seq

High CDH11

expression

correlates

with poor

survival.

OS:

HR=1.38,

p=0.0022PFS

: HR=1.4,

p=0.0013

[3]

Gastric

Cancer

732 (GEO

Cohorts)
Microarray

High CDH11

expression is

associated

with poor

prognosis.

OS:

HR=1.20,

p=0.002OS:

HR=2.20,

p=0.006

[10]

Ewing

Sarcoma

Patient

Cohort
IHC

CDH11

expression is

significantly

related to

bone

metastases

and poorer

survival.

OS: p<0.05 [11]

IHC: Immunohistochemistry; OS: Overall Survival; PFS: Progression-Free Survival; DMFS:

Distant Metastasis-Free Survival; HR: Hazard Ratio.

CDH11 and the Tumor Microenvironment (TME)
CDH11 facilitates critical interactions between cancer cells and components of the TME,

promoting tumor growth and immunosuppression.
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Cancer-Associated Fibroblasts (CAFs): In pancreatic cancer, CDH11 is primarily expressed

by CAFs.[12] It mediates the physical adhesion between CAFs and cancer cells, promoting a

desmoplastic, immunosuppressive microenvironment that supports tumor growth and

resistance to chemotherapy.[12][13] Knockout or inhibition of CDH11 in preclinical models

alters the CAF molecular profile, reduces immunosuppressive cytokines, and increases anti-

tumor immunity.[12]

Bone Metastasis: CDH11 expression on cancer cells facilitates their homophilic adhesion to

osteoblasts in the bone, a critical step in the "vicious cycle" of bone metastasis, particularly in

prostate and breast cancer.[6][8]
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Caption: CDH11-mediated interactions within the tumor microenvironment.

Therapeutic Targeting of Cadherin-11
The integral role of CDH11 in tumor progression makes it a compelling therapeutic target.

Strategies include monoclonal antibodies and small molecule inhibitors designed to disrupt its

adhesive function and downstream signaling.

Monoclonal Antibodies
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Monoclonal antibodies (mAbs) targeting the extracellular domain of CDH11 have shown

promise in preclinical models.

Mechanism: Antibodies like mAb 2C7 and 1A5 have been developed to specifically block the

homophilic binding of CDH11, thereby inhibiting the adhesion of cancer cells to each other

and to stromal cells.

Efficacy: In a mouse model of prostate cancer, prophylactic administration of mAb 2C7

effectively prevented bone metastasis. In breast cancer xenografts, an anti-CDH11 antibody

reduced tumor burden by over 57% after 6 weeks and conferred a 40% survival advantage

by reducing metastasis.[2]

Small Molecule Inhibitors
Small molecules that bind to CDH11 can disrupt its function and inhibit the growth of CDH11-

positive cancer cells.

Mechanism: The repurposed arthritis drug celecoxib and novel compounds like Sd-133 have

been shown to bind CDH11.[4] Sd-133 is designed to bind to the tryptophan-binding pocket

of the CDH11 EC1 domain, disrupting the trans-homodimerization required for cell adhesion.

Efficacy: These inhibitors preferentially affect the growth of CDH11-positive cancer cells in

vitro and in animal models.

Therapeutic Efficacy Data
The following table summarizes quantitative data on the efficacy of CDH11-targeting agents.
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Agent Type
Agent
Name

Cancer Cell
Line(s)

Assay Type

Efficacy
Metric (IC50
/ EC50 / %
Inhibition)

Reference(s
)

Small

Molecule

Inhibitor

Sd-133

MDA-MB-231

(Breast), U-2

OS

(Osteosarco

ma), U-118

MG

(Glioblastoma

)

Cell Growth EC50 ≈ 3 µM [4]

Small

Molecule

Inhibitor

Sd-133

MCF7

(CDH11-

negative

Breast)

Cell Growth
Little to no

effect
[4]

Monoclonal

Antibody

Anti-CDH11

Ab

MDA-MB-231

(Breast)

In vivo

Xenograft

57.7%

reduction in

tumor

bioluminesce

nce at week 6

[2]

Monoclonal

Antibody

Anti-CDH11

Ab

mT3

(Pancreatic)

In vivo

Subcutaneou

s

Reduced

tumor growth

(when

combined

with

gemcitabine)

[13]

Genetic

Knockdown

(siRNA)

siCDH11

MDA-MB-

231, Hs578t

(TNBC)

In vivo

Xenograft

Significantly

reduced

tumor size

and growth

[3]

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration.
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Key Experimental Protocols
Studying CDH11 requires a range of molecular and cellular biology techniques. Below are

outlines for key experimental protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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